Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]
Description
Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] is a spirocyclic compound featuring a cyclopropane ring fused to a pyrimido[1,2-a]pyrimidine scaffold.
The spirojunction introduces steric constraints that may enhance binding specificity to biological targets, while the pyrimido[1,2-a]pyrimidine core offers sites for functionalization, influencing solubility, stability, and activity .
Properties
CAS No. |
754213-70-2 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] |
InChI |
InChI=1S/C9H9N3/c1-5-10-8-11-9(2-3-9)4-7-12(8)6-1/h1,4-7H,2-3H2 |
InChI Key |
LIXCLHXJAGHMOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
Preparation Methods
Diazopropane Generation and Cycloaddition
The foundational approach involves 1,3-dipolar cycloaddition of diazopropane (2 ) to electron-deficient alkenes, exemplified by (E)-4-benzylidene-1-phenylpyrrolidine-2,3-dione derivatives (3a–d ). Diazopropane is generated in situ via oxidative addition of acetone azine using iodosylbenzene (PhIO) under nitrogen atmosphere. Critical parameters include:
-
Temperature: −40°C to 0°C gradient over 1 hour
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂)
-
Diazopropane concentration: 0.2 M
The reaction proceeds regiospecifically, yielding pyrazoline intermediates (4a–d ) with characteristic ¹³C-NMR signals at 99.4–99.7 ppm for the C5 quaternary carbon.
Table 1: Cycloaddition Yields and Spectral Data
| Derivative | Yield (%) | ¹³C C=O (ppm) | Aromatic ¹³C (ppm) |
|---|---|---|---|
| 4a | 92 | 160.1 | 200.9 |
| 4b | 88 | 158.3 | 195.4 |
| 4c | 90 | 154.7 | 189.2 |
| 4d | 85 | 152.1 | 185.6 |
Photolytic Cyclopropanation
Pyrazolines (4a–d ) undergo quantitative cyclopropanation under UV irradiation (125 W Hg lamp, λ = 254 nm) in CH₂Cl₂ with benzophenone sensitizer. Key observations:
-
Irradiation time: 2–3 hours
-
Spiro-cyclopropane formation confirmed by ¹³C-NMR (C-3: 34.0–34.3 ppm)
-
Yields: 89–95% for 5a–d
Mechanistic studies indicate a Norrish Type I cleavage pathway, with intersystem crossing facilitated by the triplet sensitizer.
Dearomatization via Sulfur Ylide-Mediated Cyclopropanation
Indole Dearomatization Strategy
Luo et al. demonstrated spiro-cyclopropane synthesis through dearomatization of 2-methylarenesulfonylindoles (1a ) with sulfonium salts (2a ) under basic conditions. Optimized protocol:
-
Base: K₂CO₃ (2 equiv)
-
Solvent: Ethanol (EtOH)
-
Temperature: 25°C
-
Reaction time: 12 hours
Table 2: Dearomatization Efficiency
| Entry | Solvent | Base | Yield (%) | dr |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | K₂CO₃ | 74 | 3:1 |
| 4 | EtOH | K₂CO₃ | 87 | 6:1 |
| 5 | iPrOH | K₂CO₃ | 55 | 19:1 |
Rearomatization and Functionalization
The spiro-cyclopropane products undergo acid-catalyzed rearomatization to indole derivatives (e.g., 4a , 65% yield with TFA). Chiral sulfonium salts enabled modest enantioselection (64% ee), highlighting opportunities for asymmetric synthesis.
Alternative Synthetic Routes and Comparative Analysis
Alkylation-Hydrolysis Sequences
Patent literature describes alkylation of naphthyridinone intermediates followed by ester hydrolysis, suggesting potential applicability for introducing cyclopropane substituents:
-
NAPH → NAPA via alkylation (R = Br, Cl)
-
Ester hydrolysis (NaOH, EtOH/H₂O) to carboxylic acid
Analytical Characterization and Validation
Spectroscopic Fingerprints
Chemical Reactions Analysis
Reactivity Studies
The reactivity of spiro cyclopropane-pyrimidine systems is influenced by substituent effects and reaction mechanisms:
2.1 Nucleophilic Ring Opening
-
Kinetics : Spiro-activated electrophilic cyclopropanes react with pyridines in second-order kinetics, forming zwitterionic products. A Brønsted plot (log k vs. pKₐ) for substituted pyridines shows a slope of 0.24, indicating a preassociative mechanism involving a polar encounter complex prior to ring opening .
-
Substituent Effects :
2.2 Spectral and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| pKₐ | 9.37 ± 0.20 | |
| Boiling Point | 290.6 ± 33.0 °C | |
| Density | 1.35 ± 0.1 g/cm³ |
Biological Activity and Molecular Docking
Spiro pyrimidine derivatives exhibit insecticidal properties, as demonstrated in studies against Culex pipiens larvae:
-
LC₅₀ Values :
-
Docking Studies : Compounds 2e , 2g , and 2i show binding energies (−9.124 to −9.588 kcal/mol) and ligand fitness values (−10.496 to −10.799) superior to the co-crystallized ligand. Interactions include π–π stacking and hydrogen bonds with aldose reductase residues (e.g., Trp20, Tyr209) .
Structural Analysis
The compound’s structure (C₉H₉N₃) features a spiro junction linking cyclopropane to a pyrimido[1,2-a]pyrimidine system. Key identifiers:
Scientific Research Applications
Antitumor Activity
Research indicates that pyrimidine derivatives, including spiro compounds, exhibit significant antitumor properties. A study demonstrated that spiro pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The molecular docking studies revealed binding affinities comparable to established anticancer drugs, suggesting potential for development as novel anticancer agents .
Antiviral Properties
Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] derivatives have been evaluated for their antiviral activities. In vitro assays indicated that certain derivatives effectively inhibited viral replication in various cell lines, showcasing their potential as antiviral therapeutics. The structure-activity relationship studies highlighted specific functional groups that enhance antiviral efficacy .
Insecticidal Activity
The insecticidal properties of spiro compounds are notable, particularly against pests like Culex pipiens. Recent studies have shown that spiro pyrimidine derivatives possess significant toxicity against mosquito larvae, with LC50 values indicating high potency compared to conventional insecticides like pyriproxyfen. Compounds such as 3 and 4 demonstrated remarkable efficacy with LC50 values of 12.43 µg/mL and 16.29 µg/mL respectively, making them candidates for development into new insecticides .
Acaricidal Efficiency
In addition to insecticidal properties, spiro compounds have shown acaricidal effects against various mite species. The efficacy of these compounds in disrupting the life cycle of pests positions them as valuable agents in integrated pest management strategies .
Synthetic Pathways
The synthesis of spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] involves several methodologies, including microwave-assisted synthesis which enhances yield and reduces reaction time. The use of bifunctional aminonitriles as starting materials allows for diverse reactivity modes leading to a variety of spiro derivatives with tailored biological activities .
Characterization Techniques
Characterization of synthesized compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity. These methods are crucial for establishing the relationship between structure and biological activity .
Case Studies
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Spiro pyrimidine derivatives induced apoptosis in cancer cells with significant binding affinities to target proteins. |
| Study 2 | Insecticidal Efficacy | Compounds exhibited high toxicity against Culex pipiens larvae with LC50 values indicating strong insecticidal potential. |
| Study 3 | Synthesis Techniques | Microwave irradiation improved yields of spiro compounds significantly compared to traditional methods. |
Mechanism of Action
The mechanism by which Spiro[cyclopropane-1,2’-pyrimido[1,2-a]pyrimidine] exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets are still under investigation, but its spirocyclic structure is believed to play a crucial role in its mechanism of action .
Comparison with Similar Compounds
Key Findings :
- Anticonvulsant Activity : Pyrido[1,2-a]pyrimidines (e.g., 6k) exhibit dose-dependent anticonvulsant effects without muscle relaxation, unlike diazepam .
- Antimicrobial Potential: Thienyl-pyrimido[1,2-a]pyrimidines and spiro[indoline-3,2'-thiazolo...] derivatives show efficacy against Gram-positive and Gram-negative pathogens .
- Kinase and COX Inhibition : Pyrimido[1,2-a]benzimidazoles target protein kinases and cyclooxygenases, suggesting antitumor and anti-inflammatory applications .
Biological Activity
Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activities associated with this compound, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of spirocyclic compounds often involves cycloaddition reactions or ring contraction strategies. For instance, spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] can be synthesized through a series of reactions involving pyrimidine derivatives and cyclopropane precursors. The structural integrity of these compounds is crucial for their biological activity, as small changes in structure can significantly alter their pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] derivatives. For example, a series of synthesized compounds demonstrated varying degrees of cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 14 | MCF-7 | 45 |
| 15 | HCT-116 | 6 |
| 14 | HepG-2 | 48 |
The most potent compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like sorafenib, indicating their potential as effective anticancer agents .
The mechanism by which spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] exerts its effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. In silico docking studies have shown that these compounds effectively bind to the active site of CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial and Antiparasitic Effects
Beyond anticancer properties, spirocyclic compounds have also been evaluated for their antimicrobial and antiparasitic activities. For instance:
- Leishmanicidal Activity : Compounds derived from spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] were tested against Leishmania mexicana, showing IC50 values below 1 µM for the most active derivatives .
- Antimicrobial Activity : Some derivatives displayed significant activity against various bacterial strains including E. coli and S. aureus, suggesting a broad spectrum of antimicrobial efficacy .
Case Studies
Several case studies have been documented regarding the efficacy of spirocyclic compounds in treating specific diseases:
- Cancer Treatment : A study focused on the application of spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] derivatives in treating breast cancer highlighted their ability to induce apoptosis in MCF-7 cells. The study reported morphological changes consistent with apoptotic cell death upon treatment with these compounds .
- Leishmaniasis : In another study targeting leishmaniasis, derivatives demonstrated potent leishmanicidal activity comparable to conventional treatments like amphotericin B .
Q & A
Q. What are the primary synthetic routes for constructing the spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] scaffold, and what are their limitations?
The synthesis of spiro-fused pyrimido[1,2-a]pyrimidine systems often involves cyclocondensation reactions or multicomponent strategies. For example, β-enamino diketones can react with 2-aminobenzimidazole derivatives to form pyrimido[1,2-a]benzimidazole analogs, achieving yields of ~57–58% under optimized conditions . However, challenges include:
- Regioselectivity : Controlling the position of substituents during cyclization.
- Spiro-ring stability : The cyclopropane moiety may introduce strain, requiring mild reaction conditions to prevent decomposition.
- Functional group compatibility : Electron-withdrawing/donating groups (e.g., nitro, methoxy) can influence reaction efficiency .
Q. How are pyrimido[1,2-a]pyrimidine derivatives characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm spiro-junction connectivity and substituent placement.
- X-ray crystallography : Resolves spatial arrangements of the cyclopropane and pyrimidine rings .
- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., ESI-MS for high-resolution data) .
- IR spectroscopy : Identifies functional groups like carbonyl or amine moieties in derivatives .
Q. What preliminary biological activities have been reported for spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] derivatives?
Early studies highlight:
- Antibacterial potential : Structural similarity to quinolones suggests inhibition of bacterial topoisomerases .
- Antioxidant activity : Ethyl pyrimido[1,2-a]pyrimidine-3-carboxylate derivatives (e.g., compounds 3a–g) showed DPPH radical scavenging with IC values ranging from 12–45 μM .
- Neuroactive properties : Pyridofuropyrimidoazepines exhibit anxiolytic effects in preclinical models .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] production?
Microwave-mediated methods enhance reaction kinetics and selectivity:
Q. What strategies address contradictions in biological activity data across substituted derivatives?
Discrepancies in bioactivity (e.g., variable antibacterial efficacy) require:
-
Systematic SAR studies : Compare substituent effects at different positions (Table 1).
Substituent Position Electron Effect Bioactivity Trend C-3 (COOEt) Withdrawing ↑ Antioxidant C-7 (NO) Withdrawing ↓ Antibacterial C-9 (OCH) Donating ↑ Anxiolytic -
Mechanistic assays : Use enzymatic (e.g., topoisomerase inhibition) or cellular (e.g., ROS scavenging) models to validate targets .
Q. How can computational modeling guide the design of spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] derivatives with enhanced bioactivity?
Q. What are the challenges in scaling up laboratory-scale syntheses of spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] derivatives?
- Purification hurdles : Chromatography may be impractical; alternative crystallization protocols are needed.
- Catalyst recyclability : Heterogeneous catalysts (e.g., NiFeO nanoparticles) improve sustainability but require optimization for reuse .
- Thermal sensitivity : Microwave methods need specialized equipment for large batches .
Methodological Guidance
Q. How to design experiments evaluating the pharmacokinetic (PK) properties of these compounds?
Q. What techniques resolve structural ambiguities in spiro-fused systems?
- NOESY NMR : Confirms spatial proximity of cyclopropane protons to pyrimidine rings.
- Single-crystal XRD : Provides definitive bond angles and lengths for strained spiro-junctions .
Data Contradiction Analysis
Q. Why do some studies report low bioactivity despite structural similarity to active compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
